Unii-J697UZ2A9J

Respiratory Pharmacology Receptor Binding Kinetics COPD Research

In respiratory research, selecting a muscarinic antagonist without validated binding kinetics risks invalidating comparative studies. Ipratropium bromide (CAS 66985-17-9) provides a rigorously characterized reference: • Fast M3 association rate-2.6× faster than tiotropium-for onset-of-action assays • Defined short bronchoprotection (t½=8 h, guinea pig); benchmark SAMA for acute intervention models • USP-grade, ≥98% purity, solubility 10 mg/mL in water; suitable for HPLC method validation Supplied as crystalline powder with batch-specific CoA. Standard global shipping for research use.

Molecular Formula C20H32BrNO4
Molecular Weight 430.4 g/mol
CAS No. 66985-17-9
Cat. No. B021953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-J697UZ2A9J
CAS66985-17-9
Synonyms(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178
Molecular FormulaC20H32BrNO4
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-]
InChIInChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19-,21?;;/m0../s1
InChIKeyKEWHKYJURDBRMN-IUZMIPGZSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ipratropium Bromide: Chemical Identity and Pharmacology


Ipratropium bromide (UNII J697UZ2A9J, CAS 66985-17-9), a quaternary ammonium muscarinic acetylcholine receptor antagonist, is a bronchodilator used in research for chronic obstructive pulmonary disease (COPD) and asthma [1]. It acts as a non-selective antagonist, competitively inhibiting acetylcholine at muscarinic receptors, leading to relaxation of airway smooth muscle [2].

Ipratropium Bromide: Non-Interchangeability Justification


Procurement decisions for muscarinic antagonists in respiratory research are highly dependent on kinetic profiles. While all drugs in this class target the M3 receptor to achieve bronchodilation, their distinct receptor binding kinetics and functional half-lives directly dictate experimental and therapeutic applicability [1]. Generic substitution without considering these quantitative parameters risks invalidating comparative studies or misrepresenting a compound's duration of action [2].

Quantitative Comparison Against Key Comparators


M3 Receptor Association Kinetics vs. Tiotropium

Ipratropium bromide exhibits a 2.6-fold faster association rate for the human M3 receptor compared to tiotropium, as measured in competitive radioligand binding assays [1]. In isolated human bronchial strips, ipratropium demonstrates a significantly faster onset of action than tiotropium (P < 0.05) [2]. Conversely, its duration of action is significantly shorter than tiotropium (P < 0.05) [2], which is consistent with its faster dissociation half-life from the M3 receptor [1].

Respiratory Pharmacology Receptor Binding Kinetics COPD Research

In Vivo Bronchoprotection Duration vs. LAMAs

In a guinea pig model of acetylcholine-induced bronchoconstriction, the duration of bronchoprotection (half-life, t½) for ipratropium bromide was measured at 8 hours, which is significantly shorter than both aclidinium (t½ = 29 h) and tiotropium (t½ = 64 h) [1]. This quantitative difference directly reflects the distinct kinetic classes of these agents.

In Vivo Pharmacology Duration of Action Guinea Pig Model

Functional Potency at Human M3 Receptors

While a direct pA2 value for ipratropium is not available in the primary comparator studies, a cross-study analysis shows that its functional potency in isolated human bronchial strips is similar to that of aclidinium and tiotropium [1]. This is in contrast to the substantial differences in their kinetic profiles. For reference, the pA2 values for tiotropium, glycopyrrolate, and aclidinium at human M3 receptors are 10.4, 9.7, and 9.6, respectively [2].

Functional Assay pA2 Value Human Tissue

Solubility and Stability for In Vitro Formulation

Ipratropium bromide monohydrate (CAS 66985-17-9) demonstrates a water solubility of 10 mg/mL . It is a white to off-white crystalline powder with a pH of 5.0-7.0 in solution . As a reference standard, it is typically supplied with a purity of ≥98% and is stable for at least 1 year when stored as directed [1]. This contrasts with some analogs that may have different salt forms or hydration states, impacting their solubility and handling characteristics.

Pre-formulation Solubility Stability

Ipratropium Bromide: Research and Industrial Applications


Acute Bronchoprotection in COPD and Asthma Models

Due to its fast onset of action and a defined, short duration of bronchoprotection (t½ = 8 h in guinea pigs) [1], ipratropium bromide is the ideal standard for acute intervention studies. It serves as a benchmark SAMA against which novel fast-onset, short-acting bronchodilators can be compared, or as a control in experiments where prolonged receptor blockade would confound results [2].

In Vitro Receptor Kinetics and Comparator Studies

Ipratropium's well-characterized kinetic profile—specifically its fast M3 association rate (2.6x faster than tiotropium) and rapid dissociation [1]—makes it an essential tool for in vitro studies focused on receptor binding kinetics. It is the appropriate comparator when investigating the onset of action of novel muscarinic ligands in isolated tissue baths or cell-based assays [2].

Analytical Method Development and Quality Control

As a USP-grade reference standard with defined solubility (10 mg/mL in water) and high purity (≥98%) , ipratropium bromide monohydrate is suitable for developing and validating analytical methods (e.g., HPLC, dissolution testing) for inhalation products. Its use as a calibrator ensures accurate quantification of ipratropium in complex formulations and during stability studies [3].

Formulation Development for Inhalation Delivery

The compound's physical properties, including its crystalline powder form and specific solubility profile , are critical for pre-formulation studies. Researchers developing novel inhalation solutions or suspensions can utilize this data to assess drug loading, compatibility with excipients, and predict aerosol performance [3].

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